3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorinated furan ring attached to an indole moiety, making it a unique structure with potential biological and chemical applications .
Preparation Methods
The synthesis of 3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 5-chlorofurfural with indole-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its chlorinated furan ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
64259-02-5 |
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Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-[(5-chlorofuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C13H8ClNO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16) |
InChI Key |
XCSCPAMQFQEMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)Cl)C(=O)N2 |
Origin of Product |
United States |
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